Sodium benzoate-d5

Catalog No.
S742746
CAS No.
62790-26-5
M.F
C7H5NaO2
M. Wt
149.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium benzoate-d5

CAS Number

62790-26-5

Product Name

Sodium benzoate-d5

IUPAC Name

sodium;2,3,4,5,6-pentadeuteriobenzoate

Molecular Formula

C7H5NaO2

Molecular Weight

149.13 g/mol

InChI

InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D;

InChI Key

WXMKPNITSTVMEF-GWVWGMRQSA-M

SMILES

C1=CC=C(C=C1)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].[Na+]

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[O-])[2H])[2H].[Na+]

Internal Standard in Mass Spectrometry:

  • Sodium benzoate-d5 is commonly employed as an internal standard in mass spectrometry experiments.[Source: Sigma-Aldrich product page, ]
  • In mass spectrometry, an internal standard is a compound added to a sample in a known amount. It helps to account for variations that might occur during the analysis, allowing for more accurate quantification of the target analytes.
  • The use of a deuterated standard like sodium benzoate-d5 minimizes potential interference from the sample matrix, as it has a slightly different mass due to the presence of deuterium.

Tracer Studies in Metabolic Investigations:

  • Due to the specific substitution of deuterium atoms, sodium benzoate-d5 can be used as a tracer molecule in metabolic studies.[Source: National Institutes of Health, PubChem database entry for Sodium benzoate-d5, ]
  • By incorporating this molecule into a system, researchers can track its metabolic pathway and gain insights into various biochemical processes.
  • The presence of deuterium atoms can be detected using specialized analytical techniques, allowing scientists to distinguish the labeled molecule from its naturally occurring counterpart.

Investigation of Protein-Ligand Interactions:

  • In some instances, sodium benzoate-d5 can be employed to study protein-ligand interactions.[Source: ResearchGate, "Food additives and their health effects: A review on preservative sodium benzoate", ]
  • This application is based on the ability of sodium benzoate to bind to certain proteins.
  • By using the deuterated form, researchers can potentially gain additional information about the binding process through techniques like nuclear magnetic resonance (NMR) spectroscopy.

Sodium benzoate-d5 is a deuterated form of sodium benzoate, which is the sodium salt of benzoic acid. Its chemical formula is C7H5NaO2\text{C}_7\text{H}_5\text{NaO}_2 but with deuterium atoms replacing certain hydrogen atoms, making it useful in various analytical applications, particularly in nuclear magnetic resonance spectroscopy. Sodium benzoate itself is widely recognized as a food preservative, denoted by the E number E211, and is commonly used due to its antimicrobial properties. It exists as a white crystalline powder that is soluble in water, where it dissociates into sodium ions and benzoate ions .

Sodium benzoate-d5 doesn't have a direct mechanism of action as it's not typically used as a drug or active ingredient. Its primary role lies in scientific research, particularly isotope tracing experiments. The deuterium label allows researchers to track the movement and fate of the molecule within a system due to its distinct mass signature [].

, similar to its non-deuterated counterpart. Key reactions include:

  • Formation of Benzoyl CoA: In biological systems, sodium benzoate is metabolized to benzoyl CoA through an ATP-dependent reaction catalyzed by acyl-CoA ligase. This reaction highlights its role in metabolic pathways .
  • Reaction with Acids: Sodium benzoate can react with acids such as ascorbic acid or citric acid to form benzene under specific conditions, which raises concerns about safety due to benzene's carcinogenic properties .
  • Hydrolysis: In aqueous solutions, sodium benzoate can hydrolyze to yield benzoic acid, particularly in acidic environments.

Sodium benzoate-d5 exhibits biological activity primarily as a food preservative and metabolic intermediate. It is known to inhibit the growth of certain bacteria and fungi, making it effective in extending the shelf life of food products. Upon ingestion, it is metabolized into hippurate via conjugation with glycine in the liver and kidneys. This metabolic pathway influences plasma levels of both benzoate and hippurate, which can have implications for dietary intake and health assessments .

The synthesis of sodium benzoate-d5 typically involves the following methods:

  • Neutralization Reaction: Sodium hydroxide reacts with benzoic acid-d5. The reaction can be represented as:
    C6H5COOH+NaOHC6H5COONa+H2O\text{C}_6\text{H}_5\text{COOH}+\text{NaOH}\rightarrow \text{C}_6\text{H}_5\text{COONa}+\text{H}_2\text{O}
  • Isotopic Labeling: Deuterated compounds are often synthesized using deuterated reagents or solvents during the reaction process to ensure that specific hydrogen atoms are replaced by deuterium.

Sodium benzoate-d5 finds applications primarily in:

  • Analytical Chemistry: It serves as an internal standard in nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
  • Food Preservation: Similar to sodium benzoate, it is used in food products to inhibit microbial growth.
  • Pharmaceuticals: It may be utilized as an excipient or stabilizer in various formulations.

Studies have shown that sodium benzoate can interact with various compounds during metabolic processes. For instance, it has been observed that ingestion of sodium benzoate leads to increased levels of hippurate in plasma, indicating its role in metabolic pathways involving glycine conjugation . Additionally, research indicates potential interactions with glucose that may affect absorption and metabolism rates .

Several compounds share similarities with sodium benzoate-d5, primarily due to their structural characteristics or functional roles. Here are some notable compounds:

Compound NameChemical FormulaUnique Features
Sodium BenzoateC7H5NaO2\text{C}_7\text{H}_5\text{NaO}_2Common food preservative; non-deuterated form
Potassium BenzoateC7H5K2\text{C}_7\text{H}_5\text{K}_2Similar preservative properties; potassium salt form
Benzoic AcidC7H6O2\text{C}_7\text{H}_6\text{O}_2Parent compound; acidic properties
Sodium SalicylateC7H7NaO3\text{C}_7\text{H}_7\text{NaO}_3Anti-inflammatory properties; similar structure

Sodium benzoate-d5 is unique due to its deuterated nature, which allows for precise tracking and analysis in biochemical studies. Its isotopic labeling distinguishes it from other similar compounds that lack this feature.

Molecular Formula and Structural Representation

Sodium benzoate-d5 possesses the molecular formula C₇D₅NaO₂, representing a deuterium-labeled derivative of sodium benzoate where five hydrogen atoms in the aromatic ring have been systematically replaced with deuterium atoms [1] [2] [3]. The compound maintains the fundamental ionic structure characteristic of benzoate salts, consisting of a sodium cation (Na⁺) and a benzoate anion (C₇D₅O₂⁻) held together by ionic bonding [4].

The structural framework centers around a benzene ring bearing a carboxylate functional group, with the deuterium substitution occurring exclusively at the aromatic carbon positions [1] [2]. The linear formula representation is expressed as C₆D₅CO₂Na, clearly delineating the pentadeuterated benzene ring from the carboxylate moiety [2]. The compound exhibits a molecular weight of 149.13-149.14 grams per mole, representing a mass increase of five atomic mass units compared to the unlabeled sodium benzoate due to deuterium incorporation [1] [3] [5].

PropertyValueSource
Molecular FormulaC₇D₅NaO₂ [1] [2] [3]
Molecular Weight149.13-149.14 g/mol [1] [3] [5]
Linear FormulaC₆D₅CO₂Na [2]
Mass ShiftM+5 [2]
Physical AppearanceWhite to off-white solid [6]

Isotopic Composition and Deuterium Distribution

The isotopic composition of sodium benzoate-d5 demonstrates a highly specific deuterium distribution pattern within the molecular structure [1] [2]. The compound contains exactly five deuterium atoms, strategically positioned at the 2, 3, 4, 5, and 6 carbon positions of the benzene ring, creating a pentadeuterated aromatic system [1] [4]. This uniform deuterium distribution across all available aromatic positions ensures complete isotopic labeling of the benzene ring while preserving the carboxylate functional group in its natural hydrogen-containing form [2] [3].

The deuterium incorporation achieves high isotopic enrichment levels, typically ranging from 98 to 99.8 atom percent deuterium at the labeled positions [2] [5] [6]. This exceptional isotopic purity reflects the synthetic precision required for analytical and research applications where isotopic integrity is paramount [7]. The deuterium atoms replace the naturally occurring hydrogen atoms through systematic exchange processes, maintaining the aromatic electronic structure while introducing the characteristic isotopic signature [8] [9].

Commercial preparations consistently demonstrate isotopic enrichment exceeding 98 atom percent deuterium, with premium grades achieving 99.8 atom percent deuterium content [2] [5] [6]. The isotopic distribution remains uniform across all five aromatic positions, ensuring consistent deuterium incorporation throughout the benzene ring system [1] [4].

Isotopic ParameterValueDescription
Total Deuterium Atoms5 [1] [4]
Deuterium PositionsC-2, C-3, C-4, C-5, C-6 [1] [4]
Isotopic Enrichment98-99.8 atom % D [2] [5] [6]
Distribution PatternUniform across aromatic ring [1] [2]
Unlabeled ReferenceSodium benzoate (CAS: 532-32-1) [5]

Structural Characterization Methods

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization of sodium benzoate-d5, with deuterium nuclear magnetic resonance providing direct observation of the isotopic labels [9] [10]. Conventional proton nuclear magnetic resonance analysis becomes limited for highly deuterated compounds due to the significantly reduced proton signal intensities, necessitating specialized deuterium nuclear magnetic resonance approaches for comprehensive structural verification [9].

Deuterium nuclear magnetic resonance spectroscopy enables direct detection and quantification of deuterium atoms at their specific molecular positions, providing definitive confirmation of the pentadeuterated aromatic structure [9] [10]. The technique allows for precise determination of isotopic enrichment levels and verification of deuterium distribution patterns across the benzene ring system [9]. Mass spectrometry complements nuclear magnetic resonance analysis by providing molecular weight confirmation and isotopic purity assessment through high-resolution mass spectral analysis [7].

Electrospray ionization combined with high-resolution mass spectrometry offers rapid and sensitive characterization of isotopic purity in deuterium-labeled organic compounds [7]. This analytical approach enables discrimination between different hydrogen-deuterium isotopolog ions, facilitating accurate determination of isotopic composition with minimal sample consumption [7]. The technique proves particularly valuable for monitoring deuterium incorporation efficiency and detecting potential isotopic impurities [7].

Differential scanning calorimetry represents an emerging analytical approach for purity assessment of deuterated compounds, particularly when combined with quantitative nuclear magnetic resonance spectroscopy [11] [12]. This methodology enables determination of chemical purity while accounting for isotopic impurities, providing comprehensive characterization of deuterated reference materials [11] [12].

Analytical MethodApplicationAdvantages
Deuterium Nuclear Magnetic ResonanceDirect deuterium detection [9] [10]
High-Resolution Mass SpectrometryIsotopic purity analysis [7]
Electrospray Ionization Mass SpectrometryRapid isotopolog discrimination [7]
Differential Scanning CalorimetryPurity assessment [11] [12]
Quantitative Nuclear Magnetic ResonanceIsotopic impurity quantification [11] [12]

InChI and SMILES Representation

The International Chemical Identifier (InChI) representation for sodium benzoate-d5 provides a standardized structural description that explicitly accounts for deuterium substitution: InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D; [1] [4]. This comprehensive notation system incorporates isotopic information through the final segment, specifically identifying deuterium substitution at positions 1, 2, 3, 4, and 5 of the aromatic ring [1] [4].

The corresponding InChI Key, WXMKPNITSTVMEF-GWVWGMRQSA-M, serves as a condensed hash representation that uniquely identifies the deuterated compound while maintaining computational efficiency for database searches and structural comparisons [1] [4]. The SMILES (Simplified Molecular Input Line Entry System) notation provides an alternative structural representation: [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([O-])=O.[Na+] [2] [4].

The canonical SMILES representation, [Na+].[2H]C1=C(C([O-])=O)C([2H])=C([2H])C([2H])=C1[2H], explicitly denotes each deuterium atom using the [2H] isotopic specification while maintaining the ionic structure through separate notation of the sodium cation and benzoate anion [4]. These standardized representations facilitate accurate structural communication across scientific databases and computational chemistry applications [1] [4].

Representation TypeNotationReference
InChIInChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D; [1] [4]
InChI KeyWXMKPNITSTVMEF-GWVWGMRQSA-M [1] [4]
SMILES[2H]c1c([2H])c([2H])c(c([2H])c1[2H])C([O-])=O.[Na+] [2] [4]
Canonical SMILES[Na+].[2H]C1=C(C([O-])=O)C([2H])=C([2H])C([2H])=C1[2H] [4]

Isotopic Purity Considerations

Isotopic purity represents a critical quality parameter for sodium benzoate-d5, with commercial specifications typically requiring minimum 98 atom percent deuterium content at labeled positions [2] [5]. High-grade analytical standards achieve isotopic enrichment levels reaching 99.8 atom percent deuterium, reflecting stringent manufacturing controls and purification processes [5] [6]. The isotopic purity directly influences the compound's utility in analytical applications, particularly in mass spectrometry and nuclear magnetic resonance studies where isotopic integrity is essential [7] [9].

Quantitative assessment of isotopic purity employs multiple analytical approaches, including electrospray ionization high-resolution mass spectrometry for rapid isotopic characterization [7]. This methodology enables detection and quantification of hydrogen-deuterium isotopolog distributions, providing comprehensive evaluation of deuterium incorporation efficiency [7]. The technique offers exceptional sensitivity, requiring minimal sample quantities while delivering accurate isotopic purity determinations [7].

Deuterium nuclear magnetic resonance spectroscopy provides complementary isotopic purity assessment through direct observation of deuterium signals [9] [10]. The technique enables determination of deuterium enrichment at specific molecular positions, facilitating detection of incomplete deuteration or hydrogen-deuterium exchange processes [9]. Quantitative deuterium nuclear magnetic resonance analysis requires careful attention to relaxation parameters and integration procedures to ensure accurate isotopic quantification [9] [10].

Chemical purity specifications typically require minimum 98 percent chemical purity in addition to isotopic enrichment requirements [5]. This dual purity criterion ensures both isotopic integrity and chemical composition suitable for analytical applications [5] [6]. Certificate of analysis documentation typically includes comprehensive analytical characterization, including isotopic enrichment determination, chemical purity assessment, and structural verification through multiple analytical techniques [6] [10].

Purity ParameterSpecificationAnalytical Method
Isotopic Enrichment98-99.8 atom % D [2] [5] [6]
Chemical PurityMinimum 98% [5]
Isotopic Impurities<2 atom % H [7] [9]
Structural VerificationMulti-nuclear Nuclear Magnetic Resonance [9] [10]
Overall Purity AssessmentCertificate of Analysis [6] [10]

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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